molecular formula C4H3KN2O2S B2817020 Potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate CAS No. 2413886-11-8

Potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate

Cat. No. B2817020
CAS RN: 2413886-11-8
M. Wt: 182.24
InChI Key: XXFNWMYNGDPHGX-UHFFFAOYSA-N
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Description

Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the CAS Number: 2413886-11-8 . It has a molecular weight of 182.24 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate can be confirmed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Physical And Chemical Properties Analysis

Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate is a powder with a molecular weight of 182.24 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has shown the synthesis of various derivatives of 1,2,4-thiadiazole, including 1,3,4-oxadiazole, 3-aminorhodanine, and 1,2,4-triazole derivatives, using potassium salts and methyl esters of certain aroylhydrazinocarbodithioic acids. These compounds have shown antibacterial, antimycotic, and antimitotic activities (Mazzone & Bonina, 1978).
  • A study explored the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to various derivatives with potential chemical applications (Remizov, Pevzner, & Petrov, 2019).

Biological Activity

  • Certain derivatives of 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have been found to have potential fungicidal activity. This study underscores the importance of thiadiazole derivatives in agricultural chemistry (Fan et al., 2010).
  • Another study reported the antimicrobial evaluation of various 1,2,4-triazole, 1,3,4-oxa(thia)diazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, indicating their potential in developing new antimicrobial agents (Dawood, Farag, & Abdel‐Aziz, 2005).

Synthesis of Heterocycles

  • Arylation of certain compounds with furan-2-carboxylic acids led to the synthesis of novel 1,2,4-thiadiazole derivatives. These compounds are valuable in the synthesis of heterocycles, a crucial aspect of medicinal chemistry (Gorak et al., 2009).

Antimicrobial Evaluation

  • Research on potassium hydrazinecarbodithioate and its reaction with various compounds produced 1,2,4-triazole, 1,3-thiazole, and 1,3,4-thiadiazoles with significant antibacterial and antifungal activity. This highlights the potential of these compounds in the development of new antimicrobial drugs (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2009).

Novel Synthesis Methods

  • Novel synthesis methods have been developed for thiadiazole derivatives, demonstrating their versatility and importance in chemical synthesis and pharmaceutical research (Atta-Allah, AboulMagd, & Farag, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate and similar compounds could involve further exploration of their wide biological properties and potential applications in pharmaceutical and industrial fields .

properties

IUPAC Name

potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQUJMFNXBXOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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